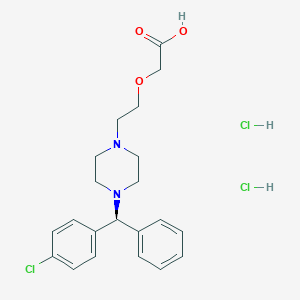

(S)-Cetirizine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FGJQBABTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163837-48-7 | |

| Record name | Cetirizine dihydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2-(4-((S)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE DIHYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4792TC1585 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levocetirizine dihydrochloride chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Levocetirizine (B1674955) Dihydrochloride (B599025)

Introduction

Levocetirizine dihydrochloride is a third-generation, non-sedating antihistamine, utilized extensively in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1] It is the active (R)-enantiomer of cetirizine (B192768) and functions as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[2] Compared to its S-enantiomer, the R-enantiomer possesses a 30-fold higher affinity for the H1 receptor and dissociates more slowly.[2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of levocetirizine dihydrochloride, detailed experimental protocols for their determination, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Levocetirizine dihydrochloride is a white to almost white crystalline powder.[2][3] Its core chemical identifiers and physical characteristics are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | References |

| Chemical Name | (R)-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid dihydrochloride | [2] |

| Molecular Formula | C₂₁H₂₅ClN₂O₃·2HCl (or C₂₁H₂₇Cl₃N₂O₃) | [3][4][5][6] |

| Molecular Weight | 461.81 g/mol | [4][5][7] |

| CAS Number | 130018-87-0 | [3][4] |

| Appearance | White to almost white crystalline powder | [2][3] |

Table 2: Physicochemical Properties

| Property | Value | References |

| Melting Point | 212 - 220 °C | [3][5][8][9] |

| Solubility | Water: Freely soluble (94.6 g/100 mL) Methanol: Freely soluble Ethanol: Slightly soluble Acetone: Insoluble DMSO: ≥26.05 mg/mL | [4][8][9][10] |

| UV λmax | ~230-231 nm (in acidic/neutral buffer) | [1][11][12][13] |

| pH (solution) | Approximately 4.0 - 5.5 | [4] |

Crystallographic Data

The crystal structure of levocetirizine dihydrochloride (Form I) has been determined using synchrotron X-ray powder diffraction data.[14][15] Despite being a chiral molecule, it crystallizes in a centrosymmetric space group.[14][15] To accommodate this, the chiral carbon atom is disordered over two half-occupied positions within the crystal lattice.[15]

Table 3: Crystal Structure Details (Form I)

| Parameter | Value | References |

| Crystal System | Monoclinic | [15][16] |

| Space Group | P2₁/n | [14][15][16] |

| Unit Cell Parameters | a = 24.1318(21) Å b = 7.07606(9) Å c = 13.5205(7) Å β = 97.9803(4)° | [15][16] |

| Volume (V) | 2286.38(12) ų | [15][16] |

| Molecules per unit cell (Z) | 4 | [15][16] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of levocetirizine dihydrochloride, synthesized from established pharmacopeial and analytical procedures.

Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeia guidelines for melting point analysis.[17][18]

-

Sample Preparation: The levocetirizine dihydrochloride sample must be finely powdered and thoroughly dried in a desiccator over silica (B1680970) gel for at least 24 hours.[17]

-

Capillary Loading: A sufficient amount of the dry powder is introduced into an open-ended capillary tube. The tube is tapped gently on a hard surface to compact the powder into a column of 2.5-3.5 mm at the sealed end.[17][19]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).[20]

-

Measurement:

-

For an unknown melting point, a rapid preliminary heating (10-20 °C/min) is performed to determine an approximate range.[19][21]

-

For a precise measurement, the apparatus is pre-heated to a temperature approximately 5-10 °C below the expected melting point.[17][21]

-

The heating rate is then reduced to a slow, controlled rate of approximately 1-2 °C per minute.[17][20]

-

-

Data Recording: Two temperatures are recorded:

Solubility Determination (Shake-Flask Method)

This method is used to determine the saturation solubility of the compound in various solvents.

-

Preparation: An excess amount of levocetirizine dihydrochloride is added to a known volume of the desired solvent (e.g., pH 7.4 buffer, water, methanol) in a sealed flask.[10]

-

Equilibration: The flask is placed in a mechanical shaker or stirring apparatus maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Separation: After equilibration, the suspension is allowed to stand, and the supernatant is carefully separated from the undissolved solid by filtration (using a filter that does not adsorb the compound, e.g., 0.45 µm hydrophilic filter) or centrifugation.[22]

-

Quantification: The concentration of levocetirizine dihydrochloride in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the dissociation constants (pKa) of ionizable compounds.[23][24]

-

Instrument Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[23]

-

Solution Preparation: A solution of levocetirizine dihydrochloride is prepared at a known concentration (e.g., 1 mM) in water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[23]

-

Titration Setup: The solution is placed in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. The calibrated pH electrode is immersed in the solution. The solution is purged with nitrogen gas to remove dissolved carbon dioxide.[23]

-

Titration: The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). The titrant is added in small, precise increments.[23]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Analysis: The pKa value is determined from the resulting titration curve (pH vs. volume of titrant). The inflection point of the curve corresponds to the equivalence point, and the pH at the half-equivalence point represents the pKa.[24]

UV-Vis Spectrophotometric Analysis

This protocol is for the quantification of levocetirizine dihydrochloride and is based on its absorbance of UV light.[11][13]

-

Solvent/Diluent Selection: A suitable solvent in which the compound is stable and soluble is chosen. For levocetirizine dihydrochloride, 0.1 M hydrochloric acid or a pH 7.0 phosphate (B84403) buffer is commonly used.[1][13]

-

Standard Stock Solution Preparation: An accurately weighed amount of the reference standard (e.g., 25 mg) is dissolved in the diluent and transferred to a volumetric flask (e.g., 25 mL) to create a stock solution of known concentration (e.g., 1000 µg/mL).[11]

-

Working Standard Preparation: The stock solution is further diluted to prepare a working standard solution with a concentration that gives an absorbance reading in the optimal range (approximately 0.2-1.0 AU). For example, a 10 µg/mL solution is often used.[25]

-

Spectrophotometer Setup: A double-beam UV-Vis spectrophotometer is used. The instrument is zeroed (blanked) using the same diluent used to prepare the solutions.[13]

-

Wavelength Scan: The absorbance of the working standard solution is scanned over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 231 nm.[13]

-

Measurement: The absorbance of the sample solution (prepared similarly to the standard) is measured at the predetermined λmax.

-

Calculation: The concentration of the sample is calculated using the Beer-Lambert law by comparing its absorbance to that of the standard solution.

Visualizations

Mechanism of Action: H1 Receptor Signaling Pathway

Levocetirizine acts as an inverse agonist at the H1 histamine receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). By blocking the receptor, it prevents the downstream signaling cascade initiated by histamine, thereby mitigating the allergic response.

Caption: Signaling pathway of the H1 receptor and the inhibitory action of Levocetirizine.

Experimental Workflow: UV-Vis Spectrophotometric Assay

The following diagram illustrates a typical workflow for determining the concentration or purity of a levocetirizine dihydrochloride sample using UV-Vis spectrophotometry.

Caption: Standard workflow for quantitative analysis by UV-Vis Spectrophotometry.

References

- 1. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]

- 2. Levocetirizine dihydrochloride | 130018-87-0 [chemicalbook.com]

- 3. 467470050 [thermofisher.com]

- 4. Levocetirizine Dihydrochloride Manufacturer, Supplier, Formula: C21H27Cl3N2O3 [shreejipharmainternational.com]

- 5. Levocetirizine Dihydrochloride | 130018-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Levocetirizine Dihydrochloride | C21H27Cl3N2O3 | CID 9955977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Levocetirizine Dihydrochloride 130018-87-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fda.gov [fda.gov]

- 10. fip.org [fip.org]

- 11. ajrconline.org [ajrconline.org]

- 12. Simultaneous UV Spectrophotometric Estimation of Ambroxol Hydrochloride and Levocetirizine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. thinksrs.com [thinksrs.com]

- 18. Melting Point Test - CD Formulation [formulationbio.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 22. pKa Determination: [bio-protocol.org]

- 23. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijpsr.com [ijpsr.com]

A Deep Dive into the Stereochemistry of Cetirizine: (S)-Cetirizine vs. Racemic Cetirizine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetirizine (B192768), a widely used second-generation antihistamine, is a racemic mixture of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine). This technical guide provides a comprehensive analysis of the stereochemical differences between the active enantiomer, levocetirizine (B1674955), and the racemic mixture. It delves into the comparative pharmacology, pharmacokinetics, and clinical implications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The evidence overwhelmingly indicates that the antihistaminic activity of racemic cetirizine is primarily attributable to levocetirizine, which exhibits a higher affinity and slower dissociation from the histamine (B1213489) H1 receptor. This stereochemical distinction forms the basis for the development of levocetirizine as a single-enantiomer drug.

Introduction: The Significance of Stereochemistry in Drug Action

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The development of single-enantiomer drugs from existing racemates, known as a "chiral switch," is a common strategy to improve therapeutic outcomes by isolating the pharmacologically active enantiomer (the eutomer) from its less active or inactive counterpart (the distomer)[1]. Cetirizine serves as a classic example of this principle, where the (R)-enantiomer, levocetirizine, is the primary contributor to its therapeutic effects[1][2].

Comparative Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action for cetirizine is the selective antagonism of the histamine H1 receptor[3]. Stereochemistry plays a pivotal role in the interaction with this receptor.

Histamine H1 Receptor Binding Affinity

In vitro studies have consistently demonstrated the stereoselective binding of cetirizine enantiomers to the human H1 receptor. Levocetirizine exhibits a significantly higher affinity for the H1 receptor compared to both racemic cetirizine and dextrocetirizine[4][5][6][7].

| Compound | H1 Receptor Binding Affinity (Ki, nM) |

| Levocetirizine ((R)-cetirizine) | 3[3][5][6] |

| Racemic Cetirizine | 6[3][5][6] |

| Dextrocetirizine ((S)-cetirizine) | 100[3][5][6] |

Table 1: Comparative Histamine H1 Receptor Binding Affinities.

Receptor Dissociation Kinetics

Beyond binding affinity, the rate at which a drug dissociates from its receptor can significantly influence its duration of action. Levocetirizine has a markedly slower dissociation rate from the H1 receptor compared to its S-enantiomer, leading to a longer duration of action and classifying it as a pseudo-irreversible antagonist in functional studies[4][5][6][8].

| Compound | Dissociation Half-time from H1 Receptor (min) |

| Levocetirizine | 142[5][6] |

| (S)-cetirizine | 6[5][6] |

Table 2: Dissociation Half-times from the Histamine H1 Receptor.

In Vivo Pharmacodynamic Effects

The superior in vitro profile of levocetirizine translates to more potent in vivo antihistaminic activity. Histamine-induced wheal and flare studies in healthy volunteers have shown that 2.5 mg of levocetirizine has comparable efficacy to 5 mg of racemic cetirizine, while dextrocetirizine is largely inactive[4][9].

Signaling Pathways

Cetirizine, as a histamine H1 receptor antagonist (more accurately, an inverse agonist), modulates downstream signaling cascades initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. By antagonizing the H1 receptor, cetirizine and levocetirizine inhibit these downstream effects.

Comparative Pharmacokinetics

The pharmacokinetic profiles of levocetirizine and racemic cetirizine are largely similar, characterized by rapid absorption and minimal metabolism. However, subtle differences exist that are attributable to their stereochemistry.

| Parameter | Levocetirizine (5 mg) | Racemic Cetirizine (10 mg) - Levocetirizine component |

| Tmax (h) | ~0.9[10] | ~1.0[11] |

| Cmax (ng/mL) | ~270[10] | Not directly equivalent, but plasma concentrations of levocetirizine are similar after a 5 mg dose of levocetirizine and a 10 mg dose of cetirizine[12]. |

| AUC (ng·h/mL) | ~2310[13] | Equivalent exposure of levocetirizine is achieved with half the dose of racemic cetirizine[12]. |

| Half-life (t1/2, h) | ~7-8[4][8][10][14] | ~7-8[4][8][10][14] |

| Apparent Volume of Distribution (Vd/F, L/kg) | 0.41[1][2] | N/A (For dextrocetirizine: 0.60 L/kg[1][2]) |

| Renal Clearance (mL/min) | Lower than dextrocetirizine[1][2] | N/A |

| Protein Binding (%) | ~96[10] | ~89-92[10] |

Table 3: Comparative Pharmacokinetic Parameters.

Levocetirizine is not subject to racemization in the body, ensuring its stereochemical integrity after administration[1][2]. Both are primarily excreted unchanged in the urine, with negligible interaction with hepatic enzymes[4][8][14][15].

Clinical Efficacy and Safety

Clinical trials have compared the efficacy and safety of levocetirizine and racemic cetirizine in various allergic conditions, most notably chronic idiopathic urticaria and allergic rhinitis.

In general, the clinical efficacy of 5 mg of levocetirizine is comparable to that of 10 mg of racemic cetirizine[5][16]. Some studies in chronic idiopathic urticaria have suggested a marginal advantage for levocetirizine in terms of antipruritic effect, although this may be accompanied by a slight increase in sedation in some patients[5][16][17][18].

The safety profiles of levocetirizine and cetirizine are similar, with somnolence being the most commonly reported side effect. However, as second-generation antihistamines, they are considered to be less sedating than their first-generation predecessors due to limited penetration of the blood-brain barrier[3].

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-cetirizine and racemic cetirizine for the human histamine H1 receptor.

Methodology:

-

Membrane Preparation: Human H1 receptors are expressed in a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, typically [³H]mepyramine, and varying concentrations of the unlabeled test compounds (levocetirizine, dextrocetirizine, racemic cetirizine).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Study

Objective: To assess the in vivo antihistaminic activity of (S)-cetirizine and racemic cetirizine.

Methodology:

-

Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study.

-

Drug Administration: Subjects receive a single oral dose of the test drug (e.g., 5 mg levocetirizine, 10 mg racemic cetirizine) or placebo.

-

Histamine Challenge: At predetermined time points after drug administration, a fixed concentration of histamine is introduced into the skin of the forearm via skin prick or intradermal injection.

-

Measurement: The areas of the resulting wheal (swelling) and flare (redness) are measured at specified times after the histamine challenge. This is often done by tracing the borders onto a transparent sheet and calculating the area.

-

Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatments compared to placebo is calculated for each time point.

Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of levocetirizine administered as a single enantiomer versus as part of the racemic mixture.

Methodology:

-

Study Design: A randomized, open-label, two-way crossover study in healthy volunteers is a common design.

-

Drug Administration: Subjects receive a single oral dose of levocetirizine and, after a suitable washout period, a single oral dose of racemic cetirizine.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of levocetirizine and dextrocetirizine are quantified using a validated and stereospecific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, for each enantiomer after administration of both the single enantiomer and the racemate.

Conclusion

The stereochemical differences between (S)-cetirizine and racemic cetirizine are profound and have significant implications for their pharmacological and clinical profiles. The (R)-enantiomer, levocetirizine, is the eutomer, possessing a significantly higher affinity and slower dissociation from the histamine H1 receptor than the (S)-enantiomer. This results in levocetirizine being the primary contributor to the antihistaminic effects of racemic cetirizine. Pharmacokinetic studies reveal subtle but important differences in their disposition, while clinical studies demonstrate that a lower dose of levocetirizine provides comparable efficacy to a higher dose of the racemate. This in-depth understanding of the stereochemistry of cetirizine has enabled the successful development of levocetirizine as a more targeted and potent therapeutic agent for allergic disorders.

References

- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative activity of cetirizine and mizolastine on histamine-induced skin wheal and flare responses at 24 h - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative efficacy of cetirizine and levocetirizine in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Comparative inhibition by bilastine and cetirizine of histamine-induced wheal and flare responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. SMPDB [smpdb.ca]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Discovery and synthesis history of Levocetirizine

An In-depth Technical Guide to the Discovery and Synthesis of Levocetirizine

Introduction

Levocetirizine, the active (levorotatory) enantiomer of the second-generation antihistamine cetirizine (B192768), is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor. Its development marked a significant advancement in the treatment of allergic conditions, offering an improved therapeutic profile over its racemic parent compound. This document provides a comprehensive overview of the discovery, synthesis, and key pharmacological characteristics of Levocetirizine, intended for researchers, scientists, and professionals in drug development.

Discovery and Development History

The story of Levocetirizine is intrinsically linked to the development of its predecessors, hydroxyzine (B1673990) and cetirizine. Hydroxyzine, a first-generation antihistamine, was known for its sedative effects. Its active metabolite, cetirizine, was developed to reduce these central nervous system effects. Cetirizine, a racemic mixture of two enantiomers (levocetirizine and dextrocetirizine), was first marketed in 1987.

Further research revealed that the antihistaminic activity of cetirizine resided almost exclusively in the (R)-enantiomer, Levocetirizine. This discovery was pivotal, as isolating the active enantiomer offered the potential for a more targeted therapeutic with a lower dose and a potentially better safety profile by eliminating the inactive (S)-enantiomer, dextrocetirizine. The development of Levocetirizine was spearheaded by UCB Pharma. Levocetirizine was first launched in Germany in 2001.

Mechanism of Action and Pharmacodynamics

Levocetirizine is a potent and highly selective inverse agonist of the histamine H1 receptor. Its primary mechanism of action involves the stabilization of the inactive conformation of the H1 receptor, thereby reducing the allergic response mediated by histamine. The affinity of Levocetirizine for the human H1 receptor is significantly higher than that of its (S)-enantiomer, dextrocetirizine. This stereoselectivity in binding is the fundamental basis for its development as a single-enantiomer drug.

Signaling Pathway

The binding of Levocetirizine to the H1 receptor antagonizes the downstream signaling cascade typically initiated by histamine. This includes the inhibition of the Gq/11 protein-mediated activation of phospholipase C, which in turn prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and the activation of protein kinase C (PKC).

Caption: Histamine H1 Receptor Signaling and Levocetirizine Inhibition.

Synthesis and Enantioselective Separation

The industrial synthesis of Levocetirizine primarily relies on the resolution of racemic cetirizine. This involves separating the two enantiomers from the racemic mixture. While several methods for asymmetric synthesis exist, chiral resolution remains a common and economically viable approach.

Experimental Protocol: Chiral Resolution of Cetirizine

A prevalent method for the resolution of racemic cetirizine involves the use of a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Objective: To separate Levocetirizine and Dextrocetirizine from a racemic mixture.

Materials:

-

Racemic cetirizine

-

(+)-Tartaric acid

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Ethyl acetate

-

Deionized water

Procedure:

-

Diastereomeric Salt Formation: A solution of racemic cetirizine in methanol is heated. A stoichiometric amount of (+)-tartaric acid, dissolved in methanol, is added to the solution.

-

Fractional Crystallization: The mixture is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt of Levocetirizine with (+)-tartaric acid. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted with sodium hydroxide to liberate the free base of Levocetirizine.

-

Extraction: The aqueous solution is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Levocetirizine.

-

Salt Formation (optional): For the dihydrochloride (B599025) salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Caption: Chiral Resolution Workflow for Levocetirizine.

Comparative Pharmacological Data

The rationale for developing Levocetirizine is clearly demonstrated by the comparative pharmacological data between the two enantiomers of cetirizine.

| Parameter | Levocetirizine ((R)-cetirizine) | Dextrocetirizine ((S)-cetirizine) | Reference |

| H1 Receptor Binding Affinity (Ki) | ~3 nM | ~100 nM | |

| H1 Receptor Occupancy in vivo | High | Low | |

| Antihistaminic Potency | High | Negligible | |

| Pharmacokinetics | |||

| Cmax (ng/mL) | ~270 | ~260 | |

| Tmax (h) | ~0.9 | ~1.1 | |

| AUC (ng·h/mL) | ~3100 | ~3000 | |

| Half-life (t1/2) (h) | ~8 | ~8 |

Clinical Significance and Therapeutic Advantages

Clinical studies have demonstrated that Levocetirizine at a 5 mg dose is as effective as a 10 mg dose of racemic cetirizine in the treatment of allergic rhinitis and chronic idiopathic urticaria. The primary advantages of Levocetirizine include:

-

Lower Therapeutic Dose: A 5 mg dose of Levocetirizine provides equivalent efficacy to 10 mg of cetirizine.

-

Reduced Drug Burden: By eliminating the inactive dextro-enantiomer, the overall drug exposure to the patient is reduced.

-

Favorable Safety Profile: Levocetirizine is generally well-tolerated, with a low incidence of adverse effects. The potential for off-target effects is minimized by using a single, active enantiomer.

Conclusion

The development of Levocetirizine from racemic cetirizine is a classic example of successful chiral switching in drug development. By isolating the pharmacologically active enantiomer, a more potent and targeted therapeutic agent was created, offering an improved risk-benefit profile for patients with allergic disorders. The synthesis, primarily through chiral resolution, and the distinct pharmacodynamic and pharmacokinetic properties of Levocetirizine underscore the importance of stereochemistry in drug design and action.

Levocetirizine receptor binding affinity studies

An in-depth analysis of Levocetirizine's receptor binding affinity reveals its high potency and selectivity for the histamine (B1213489) H1 receptor, which is fundamental to its clinical efficacy as a second-generation antihistamine. This guide provides a detailed overview of the quantitative data from binding studies, the experimental protocols employed, and the associated molecular signaling pathways.

Levocetirizine (B1674955) Receptor Binding Profile

Levocetirizine is the R-enantiomer of cetirizine (B192768) and is responsible for the majority of its pharmacological activity. Its primary mechanism of action is the inverse agonism of the histamine H1 receptor. Binding affinity studies consistently demonstrate that levocetirizine has a high affinity and selectivity for the H1 receptor.

Quantitative Binding Affinity Data

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Histamine H1 | Human (recombinant) | CHO cells | [³H]mepyramine | 0.98 | |

| Histamine H1 | Human (recombinant) | HEK293 cells | [¹²⁵I]iodobolpyramine | 1.13 | |

| Histamine H1 | Guinea Pig | Cerebellum | [³H]pyrilamine | 3.0 | |

| Histamine H2 | Human | [³H]tiotidine | >10,000 | ||

| Histamine H3 | Human | [³H]Nα-methylhistamine | >10,000 | ||

| Histamine H4 | Human | [³H]histamine | >10,000 | ||

| α1-Adrenergic | Human | [³H]prazosin | >10,000 | ||

| Dopamine D2 | Human | [³H]spiperone | >10,000 | ||

| Serotonin 5-HT₂ | Human | [³H]ketanserin | >10,000 | ||

| Muscarinic M1-M5 | Human | Various | >10,000 |

Table 1: Comparative binding affinities of Levocetirizine for the histamine H1 receptor and various other neurotransmitter receptors. The data highlights the drug's high selectivity.

The data clearly indicates that levocetirizine's affinity for the H1 receptor is in the low nanomolar range, while its affinity for other tested receptors is negligible, demonstrating its high selectivity. This selectivity is a key factor in its favorable side-effect profile, as it avoids the anticholinergic and other off-target effects associated with first-generation antihistamines.

Experimental Protocols

The determination of binding affinity is primarily achieved through radioligand binding assays. These assays measure the competition between a labeled ligand (radioligand) and an unlabeled test compound (levocetirizine) for binding to the target receptor.

Radioligand Binding Assay for H1 Receptor

This protocol provides a representative example of how the binding affinity of levocetirizine to the human H1 receptor is determined.

Objective: To determine the inhibition constant (Ki) of levocetirizine for the human histamine H1 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compound: Levocetirizine.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation: The cell membranes expressing the H1 receptor are isolated and prepared at a specific protein concentration.

-

Assay Setup: The assay is performed in microtiter plates. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]mepyramine), and varying concentrations of the test compound (levocetirizine).

-

Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any residual unbound ligand.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of levocetirizine that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Workflow for a typical radioligand binding assay.

Signaling Pathways

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. As an inverse agonist, levocetirizine not only blocks the action of histamine but also reduces the basal constitutive activity of the H1 receptor.

Histamine-Mediated H1 Receptor Activation:

-

Histamine binds to the H1 receptor.

-

This induces a conformational change in the receptor, activating the associated Gq/11 protein.

-

The activated Gαq subunit stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG, along with Ca²⁺, activates protein kinase C (PKC).

-

These downstream signals ultimately lead to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

Levocetirizine's Mechanism of Action: Levocetirizine binds to the H1 receptor, stabilizing it in an inactive conformation. This prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade.

In Vitro Anti-inflammatory Effects of Levocetirizine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Levocetirizine (B1674955), a second-generation histamine (B1213489) H1 receptor antagonist. Beyond its well-established antihistaminic activity, Levocetirizine exhibits a range of anti-inflammatory effects at clinically relevant concentrations.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro anti-inflammatory activity of Levocetirizine has been quantified across various studies, demonstrating its inhibitory effects on cytokine and chemokine secretion, as well as the expression of adhesion molecules. The following tables summarize these findings.

Table 1: Effect of Levocetirizine on Cytokine and Chemokine Secretion

| Cell Type | Stimulus | Inflammatory Mediator | Levocetirizine Concentration | Observed Effect |

| A549 Human Airway Epithelial Cells | IL-1β | GM-CSF | 2.5, 5, 10 µM | Significant suppression (p<0.05)[5] |

| A549 Human Airway Epithelial Cells | IL-1β | IL-8 | 5, 10 µM | Significant suppression (p<0.05)[5] |

| Primary Human Nasal Epithelial Cells | Human Rhinovirus (HRV) | IL-6, IL-8 | 0.5, 5, 50 nM | Inhibition of secretion[6] |

| Mouse Eosinophils | Antigen | RANTES, Eotaxin | 0.05 µM | Significant decrease in production[7] |

| Lipopolysaccharide-stimulated Human Eosinophils | Lipopolysaccharide | IL-1β, IL-7, Stem Cell Factor | 1 µM | Attenuated production[8] |

Table 2: Effect of Levocetirizine on Adhesion Molecule Expression

| Cell Type | Stimulus | Adhesion Molecule | Levocetirizine Concentration | Observed Effect |

| Primary Human Nasal Epithelial Cells | Human Rhinovirus (HRV) | ICAM-1 | 0.5, 5, 50 nM | Inhibition of expression[6] |

| IFN-γ-stimulated Keratinocytes | IFN-γ | ICAM-1, MHC class I | Not specified | Inhibition of expression[1][9] |

| Nasal Polyp-derived Human Fibroblasts | Histamine | VCAM-1 | 0.1 - 10.0 µM | Effective inhibition (p<0.05)[10] |

Table 3: Effect of Levocetirizine on Eosinophil Function

| Eosinophil Function | Model System | Levocetirizine Concentration | Observed Effect |

| Eosinophil Transendothelial Migration | Human dermal or lung microvascular endothelial cell monolayers | Clinically relevant concentrations | Inhibition of eotaxin-induced migration[1][9] |

| Eosinophil Adhesion to VCAM-1 | In vitro model of post-capillary venules under flow conditions | 10⁻⁸ M (maximal effect), EC₅₀ of 10⁻⁹ M | Significant inhibition of resting and GM-CSF-stimulated adhesion[11] |

Key Experimental Protocols

This section details the methodologies employed in the cited in vitro studies to evaluate the anti-inflammatory effects of Levocetirizine.

Cell Culture and Stimulation

-

A549 Human Airway Epithelial Cells: Cells are cultured and subsequently stimulated with Interleukin-1 beta (IL-1β) to induce the secretion of pro-inflammatory cytokines such as GM-CSF and IL-8.[5]

-

Primary Human Nasal Epithelial Cells (HNEC): HNECs are infected with Human Rhinovirus (HRV) to investigate the effects of Levocetirizine on virus-induced inflammation and replication.[6]

-

Eosinophils: Eosinophils are isolated from subjects and may be sensitized with IgE before being stimulated with specific antigens to measure the production of chemokines like RANTES and eotaxin.[7][12]

-

Nasal Polyp-derived Fibroblasts: Fibroblasts are cultured from nasal polyps and stimulated with histamine or a combination of IL-4 and TNF-α to assess the expression of VCAM-1.[10]

Levocetirizine Treatment

Cultured cells are pre-incubated with a range of concentrations of Levocetirizine (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control for a specified period before the addition of the inflammatory stimulus.[11] In viral infection models, Levocetirizine may be added at the time of infection and/or as a pre-treatment.[6]

Measurement of Inflammatory Markers

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to quantify the concentration of secreted cytokines and chemokines (e.g., GM-CSF, IL-8, RANTES, eotaxin).[5][7]

-

Flow Cytometry: The expression of cell surface adhesion molecules, such as VCAM-1, on fibroblasts can be analyzed using flow cytometry following stimulation and treatment.[10]

-

Real-time Video Microscopy: This technique is used to observe and quantify eosinophil adhesion to VCAM-1 coated surfaces under flow conditions, allowing for the analysis of both rolling and firmly adherent cells.[11]

-

Cytokine Antibody Array: This method allows for the simultaneous measurement of a broad range of cytokines and other inflammatory mediators produced by cells, such as lipopolysaccharide-stimulated human eosinophils.[8]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Levocetirizine are, in part, mediated through the modulation of key intracellular signaling pathways, most notably the NF-κB pathway.

NF-κB Signaling Pathway Inhibition

Levocetirizine has been shown to reduce the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][6] Dysregulation of the NF-κB pathway is associated with chronic inflammation.[13] The canonical NF-κB signaling pathway is a frequent target for anti-inflammatory drug development.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[] Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][] Levocetirizine's inhibitory effect on NF-κB activation likely contributes to its ability to suppress the expression of ICAM-1, IL-6, and IL-8.[1][6]

Caption: Levocetirizine's inhibition of the NF-κB signaling pathway.

General Experimental Workflow

The in vitro assessment of Levocetirizine's anti-inflammatory properties typically follows a structured workflow, from cell culture to data analysis.

Caption: A generalized workflow for in vitro anti-inflammatory studies of Levocetirizine.

References

- 1. The anti-inflammatory effects of levocetirizine - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The anti-inflammatory effects of levocetirizine--are they clinically relevant or just an interesting additional effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levocetirizine inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. Levocetirizine and cytokine production and apoptosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levocetirizine Inhibits Migration of Immune Cells to Lymph Nodes and Induces Treg Cells in a Murine Type I Allergic Conjunctivitis Model [openophthalmologyjournal.com]

- 10. The histamine-induced enhanced expression of vascular cell adhesion molecule-1 by nasal polyp-derived fibroblasts is inhibited by levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new antihistamine levocetirizine inhibits eosinophil adhesion to vascular cell adhesion molecule-1 under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Action of Levocetirizine on the Production of Eosinophil Chemoattractants RANTES and Eotaxin In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]

- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Levocetirizine as a Third-Generation Antihistamine: A Technical Guide

Introduction

Levocetirizine (B1674955) is a potent, selective, and long-acting third-generation antihistamine, the active R-enantiomer of cetirizine (B192768).[1][2] It is widely prescribed for the symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1][2] This technical guide provides an in-depth overview of the core pharmacological and clinical characteristics of levocetirizine, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Levocetirizine is a selective antagonist of the histamine (B1213489) H1 receptor.[3] By binding to these receptors on the surface of effector cells, it prevents histamine from initiating the cascade of allergic symptoms.[3] This action mitigates the classic signs of an allergic reaction, including sneezing, rhinorrhea, nasal and ocular pruritus, and urticaria.[1] Levocetirizine is classified as a third-generation antihistamine due to its high selectivity for the H1 receptor and its minimal penetration of the blood-brain barrier, resulting in a low incidence of sedative effects compared to first-generation antihistamines.[3][4]

Pharmacokinetics

Levocetirizine exhibits a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and limited metabolism.[1][5]

Table 1: Pharmacokinetic Parameters of Levocetirizine in Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.9 - 1.0 hours | [5] |

| Bioavailability | High | [1][5] |

| Volume of Distribution (Vd) | Low | [2] |

| Plasma Protein Binding | High | [1] |

| Metabolism | Minimal hepatic metabolism | [1][5] |

| Elimination Half-Life (t½) | ~8-9 hours | [1] |

| Primary Route of Excretion | Renal | [1] |

Pharmacokinetics in Pediatric Populations

Pharmacokinetic studies in children have shown some differences compared to adults, necessitating dose adjustments.

Table 2: Pharmacokinetic Parameters of Levocetirizine in Children (6-11 years)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.2 hours | [6] |

| Elimination Half-Life (t½) | ~6 hours | [6] |

Pharmacodynamics

The pharmacodynamic effects of levocetirizine are primarily mediated through its high affinity and occupancy of the H1 receptor.

Receptor Binding Affinity

Levocetirizine demonstrates a high affinity for the human H1 receptor, which is approximately two-fold greater than that of its parent compound, cetirizine.[7][8]

Table 3: H1 Receptor Binding Affinities (Ki)

| Compound | Ki (nM) | Reference |

| Levocetirizine | 3 | [8] |

| Cetirizine | 6 | [8] |

| (S)-cetirizine | 100 | [8] |

The prolonged dissociation of levocetirizine from the H1 receptor contributes to its long duration of action.[8]

In Vivo Activity

The antihistaminic activity of levocetirizine has been demonstrated in vivo using the histamine-induced wheal and flare model. Levocetirizine has been shown to be highly effective in suppressing the wheal and flare response, with a rapid onset and long duration of action.[2][6]

Clinical Efficacy

The clinical efficacy of levocetirizine has been established in numerous randomized, double-blind, placebo-controlled trials for the treatment of allergic rhinitis and chronic idiopathic urticaria.

Seasonal and Perennial Allergic Rhinitis

In clinical trials involving patients with seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR), levocetirizine has consistently demonstrated significant improvements in symptom scores compared to placebo.[9][10] Key efficacy endpoints in these studies often include the Total 5-Symptom Score (T5SS) or Total 4-Symptom Score (T4SS), which assess the severity of sneezing, rhinorrhea, nasal congestion, and nasal and ocular pruritus.[9][11]

Table 4: Summary of a Clinical Trial of Levocetirizine in Seasonal Allergic Rhinitis

| Study Design | Population | Treatment | Primary Endpoint | Key Finding | Reference |

| Multicenter, randomized, double-blind, placebo-controlled, parallel-group | Adults (18-65 years) with SAR | Levocetirizine 5 mg once daily vs. Placebo for 14 days | Total 5-Symptom Score (T5SS) | Inconsistent results in one study, though other studies have shown efficacy. | [11][12] |

Chronic Idiopathic Urticaria

Levocetirizine is also effective in the management of chronic idiopathic urticaria, leading to reductions in the number, size, and duration of hives, as well as pruritus.

Safety and Tolerability

Levocetirizine is generally well-tolerated. The most common adverse events are mild to moderate in severity and include somnolence, dry mouth, and fatigue.[9] Due to its minimal central nervous system penetration, the incidence of sedation is significantly lower than that of first-generation antihistamines.[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments cited in the study of levocetirizine.

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of levocetirizine for the histamine H1 receptor.

-

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor (e.g., HEK293T cells).[13][14]

-

Radioligand: [3H]mepyramine is commonly used as the radioligand.[13][14]

-

Competition Assay: A fixed concentration of [3H]mepyramine is incubated with the cell membranes in the presence of varying concentrations of the test compound (levocetirizine).[13][14]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.[13][14]

-

Separation: Bound and free radioligand are separated, typically by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.[15]

-

Histamine-Induced Wheal and Flare Test

-

Objective: To assess the in vivo antihistaminic activity of levocetirizine in humans.

-

General Procedure:

-

Subjects: Healthy volunteers or patients with a history of allergies.

-

Test Sites: The volar surface of the forearm is typically used.[16][17]

-

Histamine Application: A standardized concentration of histamine is introduced into the skin via skin prick testing.[16][17]

-

Measurement: The resulting wheal and flare responses are measured at specific time points (e.g., 15 minutes) after histamine application.[16][17][18]

-

Drug Administration: The test is performed before and at various time points after the administration of levocetirizine or placebo.

-

Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatment compared to placebo is calculated.

-

Histamine-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To evaluate the protective effect of levocetirizine against histamine-induced bronchoconstriction in an animal model.

-

General Procedure:

-

Animals: Guinea pigs are commonly used as they are highly sensitive to histamine.[19][20]

-

Anesthesia and Ventilation: Animals are anesthetized and artificially ventilated.[21][22]

-

Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or airway resistance are measured to quantify the degree of bronchoconstriction.[20][22]

-

Histamine Challenge: Histamine is administered, typically as an aerosol or intravenously, to induce bronchoconstriction.[21][22]

-

Drug Administration: Levocetirizine or a vehicle is administered prior to the histamine challenge.

-

Data Analysis: The ability of levocetirizine to inhibit or reduce the histamine-induced bronchoconstriction is assessed.

-

Clinical Trial for Seasonal Allergic Rhinitis

-

Objective: To evaluate the efficacy and safety of levocetirizine in patients with SAR.

-

General Study Design:

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][11][23]

-

Patient Population: Adults and/or children with a documented history of SAR and current symptoms.[9][10][11]

-

Treatment: Levocetirizine (e.g., 5 mg once daily) or placebo administered for a specified duration (e.g., 2-4 weeks).[9][11]

-

Efficacy Assessments: Patients record the severity of their nasal and ocular symptoms daily using a standardized scale (e.g., 0-3). The primary efficacy endpoint is typically the mean change from baseline in the Total Symptom Score (TSS).[9][11]

-

Safety Assessments: Monitoring and recording of adverse events, vital signs, and laboratory parameters.[9][11]

-

Visualizations

Histamine H1 Receptor Signaling Pathway

References

- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 2. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levocetirizine: An Update: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of levocetirizine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of levocetirizine on symptoms and health-related quality of life of children with perennial allergic rhinitis: a double-blind, placebo-controlled randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of levocetirizine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. allergy.org.au [allergy.org.au]

- 17. allergy.org.au [allergy.org.au]

- 18. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A partial involvement of histamine in ultrasonically nebulized distilled water-induced bronchoconstriction in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

Methodological & Application

Application Note: Chiral Separation of Cetirizine Enantiomers by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a racemic mixture containing two enantiomers: levocetirizine (B1674955) (the R-enantiomer) and its S-enantiomer. Levocetirizine is the pharmacologically active form, exhibiting a higher affinity for the H1 receptor, while the S-enantiomer is considered inactive.[1] Therefore, the accurate separation and quantification of these enantiomers are crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the chiral separation of cetirizine enantiomers using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Chiral HPLC Methods

Several methods have been developed for the chiral separation of cetirizine enantiomers, employing various chiral stationary phases (CSPs) and mobile phase compositions. The following table summarizes the quantitative data from different studies to facilitate method selection and comparison.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Separation Factor (α) | Reference |

| Ultron ES-OVM (Ovomucoid) | Acetonitrile (B52724): 20 mM KH2PO4 (pH 6.2) (18:82, v/v) | 0.5 | 230 | 1.68 | - | [2] |

| Amycoat (Tris-(3,5-dimethylphenyl carbamate)) | n-hexane: 2-propanol: Diethylamine (70:30:0.2, v/v/v) | 0.5 | 225 | 1.10 | 1.12 | [3] |

| Chiralpak AD | Acetonitrile: Isopropanol (60:40, v/v) for preparative scale | 500 (prep) | 230 | 8.54 | 2.76 | [4] |

| CHIRALPAK® HSA (Human Serum Albumin) | 2-propanol: 10 mM Phosphate (B84403) buffer (pH 7.0) (10:90, v/v) | 0.9 | 227 | 1.82 | 1.43 | [5] |

| AGP-CSP (α1-acid glycoprotein) | Acetonitrile: 10 mM Phosphate buffer (pH 7.0) (5:95, v/v) | - | 230 | - | - | |

| Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)) | n-hexane: Ethanol with Diethylamine | - | 227 | 3.74 | - | [1] |

| Chiralcel OD-R | Acetonitrile: 0.3M Perchlorate buffer (pH 3.3) (Gradient) | - | - | 1.65 | - | [6] |

| Chiralcel OD | n-hexane: Ethanol with 0.15% Trifluoroacetic acid (85:15, v/v) | - | - | 1.61 | - | [6] |

| Lux 5µ cellulose (B213188) 1 | 0.15 M SDS, 10% 1-propanol, 0.3% TEA (pH 7) | 1.0 | 254 | - | - | [7][8] |

| Beta-cyclodextrin silica (B1680970) gel | Inorganic salts buffer system: Acetonitrile (60:40, v/v) | 0.3-0.7 | 220-240 | - | - | [9] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the table above.

Protocol 1: Separation on an Ovomucoid Column[2][3]

-

Objective: To achieve enantiomeric separation of cetirizine using a chiral ovomucoid column.

-

Instrumentation:

-

HPLC system with UV detector.

-

Chiral Column: Ultron ES-OVM (5 µm, 150 mm × 4.6 mm).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4).

-

Phosphoric acid and Potassium hydroxide (B78521) for pH adjustment.

-

Cetirizine standard.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a 20 mM KH2PO4 buffer and adjust the pH to 6.20 using phosphoric acid and potassium hydroxide. The mobile phase consists of a mixture of acetonitrile and the prepared buffer in a ratio of 18:82 (v/v).

-

Sample Preparation: Dissolve the cetirizine sample in the mobile phase to a final concentration of 22 µg/mL.[2]

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230 nm.

-

-

Analysis: Inject the sample and record the chromatogram. The enantiomers should be successfully separated within 20 minutes with a resolution of approximately 1.68.[2]

-

Protocol 2: Separation on a Polysaccharide-Based Column (Amycoat)[4]

-

Objective: To resolve cetirizine enantiomers using an Amycoat column.

-

Instrumentation:

-

HPLC system with UV detector.

-

Chiral Column: Amycoat [tris-(3,5-dimethylphenyl carbamate)] (150 x 4.6 mm).

-

-

Reagents:

-

n-hexane (HPLC grade).

-

2-propanol (HPLC grade).

-

Diethylamine (DEA).

-

Cetirizine standard.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and DEA in a ratio of 70:30:0.2 (v/v/v).

-

Sample Preparation: Dissolve the cetirizine sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25 ± 1 °C.

-

Detection Wavelength: 225 nm.

-

-

Analysis: Inject the sample and monitor the separation. The capacity factors for the cetirizine enantiomers are expected to be around 2.98 and 3.34.[3]

-

Protocol 3: Separation on a Protein-Based Column (CHIRALPAK® HSA)[6]

-

Objective: To separate cetirizine enantiomers using a human serum albumin (HSA) column.

-

Instrumentation:

-

HPLC system with UV detector.

-

Chiral Column: CHIRALPAK® HSA.

-

-

Reagents:

-

2-propanol (HPLC grade).

-

Phosphate buffer (10 mM, pH 7.0).

-

Cetirizine standard.

-

-

Procedure:

-

Mobile Phase Preparation: The mobile phase consists of a mixture of 2-propanol and 10 mM phosphate buffer (pH 7.0) in a ratio of 10:90 (v/v).

-

Sample Preparation: Prepare the sample solution in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 227 nm.

-

-

Analysis: Inject the sample. The retention times for (S)- and (R)-cetirizine are expected to be approximately 5.08 min and 6.73 min, respectively, with a total analysis time of 12 minutes.[5]

-

Protocol 4: Derivatization for Chiral Analysis[5]

-

Note: Direct separation of cetirizine can be challenging due to its acidic and basic nature. Derivatization to an ester form can facilitate separation on certain chiral columns.

-

Objective: To derivatize cetirizine to its methyl ester for improved chiral separation.

-

Reagents:

-

Cetirizine dihydrochloride (B599025).

-

Methanol.

-

Thionyl chloride.

-

-

Procedure:

-

Dissolve approximately 25 mg of cetirizine dihydrochloride in 30.0 mL of methanol.

-

Add approximately 40 µL of thionyl chloride to the solution.

-

Heat the mixture in a water bath at 50-55 °C for 1 hour, swirling occasionally.

-

Allow the solution to cool to room temperature before analysis by chiral HPLC.

-

Visualizations

Caption: Workflow for the chiral separation of cetirizine enantiomers by HPLC.

Caption: Factors affecting the chiral separation of cetirizine enantiomers.

References

- 1. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Enantiomeric Separation of Cetirizine on HPLC with a Chi...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct HPLC enantioseparation of Cetirizine Hydrochloride on polysaccharide-based chiral stationary phases [iris.unimore.it]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CN105954419B - The method of HPLC method separation determination levo-cetirizine hydrochlorides and its enantiomter - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Levocetirizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine renowned for its high affinity for the H1 receptor and a favorable safety profile with reduced sedative effects.[1][2] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of levocetirizine dihydrochloride (B599025). The primary route detailed herein is an asymmetric synthesis commencing from (R)-4-chlorobenzhydrylamine, a method noted for its efficiency and high enantiomeric purity of the final product.[3] An alternative pathway involving the resolution of a racemic intermediate is also discussed. These protocols are intended to furnish researchers and drug development professionals with a comprehensive guide for the laboratory-scale synthesis of this significant active pharmaceutical ingredient.

Introduction

Levocetirizine is a selective H1-receptor antagonist used for the symptomatic treatment of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1][4] Its pharmacological activity resides almost exclusively in the (R)-enantiomer.[5] Consequently, enantioselective synthesis or efficient chiral resolution is paramount in its production to ensure a high concentration of the active isomer and minimize potential off-target effects from the (S)-enantiomer.

The synthesis of levocetirizine can be broadly approached via two main strategies:

-

Asymmetric Synthesis: This approach utilizes a chiral starting material to establish the stereocenter early in the synthetic sequence, thereby propagating the desired chirality through to the final molecule.

-

Chiral Resolution: This strategy involves the synthesis of a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent.

This document will primarily focus on a detailed protocol for the asymmetric synthesis, which offers the advantage of a shorter and potentially more efficient route to the enantiomerically pure compound.[3]

Signaling Pathway of Levocetirizine

Levocetirizine exerts its therapeutic effect by acting as an inverse agonist at the histamine (B1213489) H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cell types, triggering downstream signaling cascades that lead to the symptoms of allergy. Levocetirizine selectively binds to the H1 receptor, stabilizing it in an inactive conformation and preventing histamine binding and subsequent signal transduction.[6]

Caption: Mechanism of Levocetirizine as a Histamine H1 Receptor Antagonist.

Synthetic Workflow

The asymmetric synthesis of levocetirizine dihydrochloride from (R)-4-chlorobenzhydrylamine is a multi-step process involving the formation of the piperazine (B1678402) ring, addition of the ethoxyacetic acid side chain, and final salt formation.

Caption: Asymmetric Synthesis Workflow for Levocetirizine Dihydrochloride.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Levocetirizine Dihydrochloride

This protocol details a three-step synthesis followed by salt formation, adapted from a high-yield patented method.[3]

Step 1: Synthesis of (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Intermediate I)

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, add (R)-4-chlorobenzhydrylamine (e.g., 21.7 g, 0.1 mol) and N,N-diisopropylethylamine (DIEA).

-

Addition of Reagent: Add tris(2-chloroethyl)amine (prepared from triethanolamine (B1662121) and thionyl chloride) to the mixture.

-

Cyclization: Heat the reaction mixture to 120-125°C and maintain for 2-4 hours.

-

Work-up: After completion of the reaction (monitored by TLC or HPLC), cool the mixture and perform an appropriate work-up, which typically involves extraction and solvent removal to isolate the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

Step 2: Synthesis of Levocetirizine Ethyl Ester (Intermediate II)

-

Reaction Setup: In a suitable reactor, dissolve Intermediate I from Step 1 in a solvent system containing N,N-dimethylformamide (DMF) and acetone (B3395972).

-

Addition of Reagents: Add NaI and NaH to the solution.

-

Condensation: Add 2-ethyl glycolate to the reaction mixture.

-

Reaction: Stir the mixture at 25-30°C for 2-4 hours.

-

Work-up: Upon completion, quench the reaction and use extraction procedures to isolate the crude Levocetirizine Ethyl Ester.

Step 3: Hydrolysis to Levocetirizine (Free Base)

-

Reaction Setup: Dissolve the crude Intermediate II from Step 2 in a solvent mixture of tetrahydrofuran (B95107) (THF), methanol, and water.

-

Hydrolysis: Add Lithium Hydroxide (LiOH) to the solution.

-

Reaction: Heat the mixture to 60-65°C for 2-4 hours to effect hydrolysis.

-

Work-up: After the reaction is complete, cool the mixture and adjust the pH to be acidic. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to yield levocetirizine free base as an oily residue.[7]

Step 4: Formation and Purification of Levocetirizine Dihydrochloride

-

Dissolution: Dissolve the oily residue from Step 3 in acetone.[8]

-

Salt Formation: Bubble dry hydrogen chloride (HCl) gas through the acetone solution until the pH of the mixture is between 0.5 and 1.0.[8][9] Precipitation of a solid should be observed.

-

Crystallization: Heat the suspension to reflux for approximately 20 minutes, then cool to room temperature and continue stirring to ensure complete crystallization.[10]

-

Isolation: Filter the precipitated solid and wash the filter cake with cold acetone.[9]

-

Drying: Dry the product under vacuum at 50-55°C to yield pure levocetirizine dihydrochloride.[8]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a mixture of acetic acid and acetone.[10]

Protocol 2: Optical Resolution of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine

This protocol provides an alternative method for obtaining the key chiral intermediate, (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

-

Salt Formation: Dissolve racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and a chiral resolving agent, such as N-acetyl-L-phenylalanine, in a mixture of acetone and water at an elevated temperature (e.g., 60°C).[11]

-

Crystallization: Allow the solution to cool to room temperature and stir for several hours to facilitate the crystallization of the diastereomeric salt.[11]

-

Isolation: Filter the solid, wash with acetone, and dry to obtain the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.[11]

-

Liberation of Free Base: Suspend the isolated diastereomeric salt in water and add a base, such as sodium hydroxide, to liberate the free amine.[11]

-

Extraction: Stir the mixture, filter the resulting solid, wash with water, and dry to yield enantiomerically enriched (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Intermediate I).[11] This intermediate can then be used in Step 2 of Protocol 1.

Data Presentation

The following table summarizes representative quantitative data from various synthesis and purification methods described in the literature.

| Parameter | Method | Value | Reference |

| Overall Yield | 7-step synthesis from 4-chlorobenzophenone | 5.0% | [12] |

| Yield | 3-step synthesis from (R)-4-chlorobenzhydrylamine | 47% | [3] |

| Purity | From 3-step synthesis | 99.7% (HPLC) | [3] |

| Optical Purity | After resolution and liberation of free base | 99.5% | [11] |

| Chemical Purity | After purification and salt formation | 99.5% (HPLC) | [9] |

| Enantiomeric Excess | After purification and salt formation | 99.9% | [9] |

Conclusion

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN110950821A - Preparation method of levocetirizine - Google Patents [patents.google.com]

- 4. Formulation and evaluation of fast dissolving films of levocitirizine di hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]